molecular formula C17H19N3O4 B14086984 7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one

7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one

Cat. No.: B14086984
M. Wt: 329.35 g/mol
InChI Key: GHZRZIAOTPVITO-UHFFFAOYSA-N
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Description

7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one is a complex organic compound with a unique structure that includes a pyrido[3,2-f][1,4]oxazepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the pyrido[3,2-f][1,4]oxazepin core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 2,4-dimethoxyphenyl group: This step usually involves a substitution reaction where the 2,4-dimethoxyphenyl group is introduced onto the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the core structure.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, such as inhibition of enzymes or modulation of receptor activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2,3-dihydropyrido[3,2-f][1,4]oxazepin-5-one

InChI

InChI=1S/C17H19N3O4/c1-22-13-4-3-11(15(8-13)23-2)10-20-5-6-24-16-14(17(20)21)7-12(18)9-19-16/h3-4,7-9H,5-6,10,18H2,1-2H3

InChI Key

GHZRZIAOTPVITO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC3=C(C2=O)C=C(C=N3)N)OC

Origin of Product

United States

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